molecular formula C15H15Cl2N3OS B2510229 N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392243-98-0

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2510229
CAS RN: 392243-98-0
M. Wt: 356.27
InChI Key: LGYZZLGXMWOZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound proved by X-ray analysis, NMR, and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction analysis, NMR, and IR spectroscopy. Computer modeling at the PBE/3ζ, PBE/cc-pVDZ, and PBE/SV(P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide derivatives involve complex chemical reactions, starting from basic compounds to form the desired thiadiazole derivatives. For instance, compounds within this category have been synthesized using methods that involve multiple steps, including esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce various substituents (Chen et al., 2010). These synthetic routes are crucial for developing compounds with potential biological activities, such as antiviral properties.

Biological Activities

Thiadiazole derivatives, including compounds similar to this compound, have been explored for various biological activities. This includes antimicrobial, anti-inflammatory, analgesic, and anticancer properties. For example, certain thiadiazole sulfonamides have shown anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010). Additionally, thiadiazole derivatives have been evaluated for their antimicrobial spectrum, with some compounds exhibiting potent activity against various microbes (Kumar & Panwar, 2015). The anti-inflammatory, analgesic, and anticancer activities of these compounds further demonstrate their significant potential in medicinal chemistry (Tiwari et al., 2017).

Corrosion Inhibition

Apart from biomedical applications, thiadiazole derivatives, including those similar to this compound, have been investigated for their corrosion inhibition properties. These studies involve exploring the interaction between thiadiazole compounds and metal surfaces to understand their potential in protecting metals from corrosion. This application is crucial in industrial settings where metal corrosion can lead to significant economic losses (Bentiss et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes.

Safety and Hazards

Safety data sheets for similar compounds indicate that they should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3OS/c16-10-6-7-11(12(17)8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYZZLGXMWOZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.